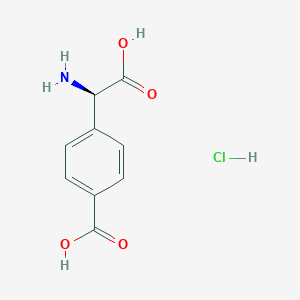![molecular formula C12H13BrO3 B14035981 (2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B14035981.png)
(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a bromine atom, a propan-2-yloxy group, and a phenyl ring attached to a prop-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-hydroxybenzaldehyde and isopropyl bromide.
Etherification: The hydroxyl group of 3-bromo-4-hydroxybenzaldehyde is etherified using isopropyl bromide in the presence of a base such as potassium carbonate to form 3-bromo-4-(propan-2-yloxy)benzaldehyde.
Knoevenagel Condensation: The aldehyde group of 3-bromo-4-(propan-2-yloxy)benzaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.
Oxidation Reactions: The phenyl ring can undergo oxidation to introduce additional functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Major Products
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding saturated acid.
Oxidation Reactions: Products include hydroxylated or carbonylated derivatives of the phenyl ring.
Applications De Recherche Scientifique
(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.
Mécanisme D'action
The mechanism of action of (2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the propan-2-yloxy group play crucial roles in binding to these targets, thereby modulating their activity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that reduce enzyme efficiency.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-(propan-2-yloxy)benzoic acid: Similar structure but lacks the prop-2-enoic acid moiety.
(2E)-3-[3-Bromo-4-(methoxy)phenyl]prop-2-enoic acid: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
(2E)-3-[3-Chloro-4-(propan-2-yloxy)phenyl]prop-2-enoic acid: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid is unique due to the presence of both the bromine atom and the propan-2-yloxy group, which confer specific reactivity and binding properties. These features make it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C12H13BrO3 |
|---|---|
Poids moléculaire |
285.13 g/mol |
Nom IUPAC |
(E)-3-(3-bromo-4-propan-2-yloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H13BrO3/c1-8(2)16-11-5-3-9(7-10(11)13)4-6-12(14)15/h3-8H,1-2H3,(H,14,15)/b6-4+ |
Clé InChI |
RZKRYCXNAUAHHC-GQCTYLIASA-N |
SMILES isomérique |
CC(C)OC1=C(C=C(C=C1)/C=C/C(=O)O)Br |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)C=CC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14035919.png)
![tert-butyl 2-[(E)-(1-amino-3-methoxy-1,3-dioxopropan-2-ylidene)amino]oxy-2-methylpropanoate](/img/structure/B14035921.png)




![(R)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)propanoic acid hydrochloride](/img/structure/B14035938.png)




